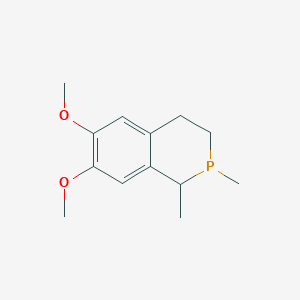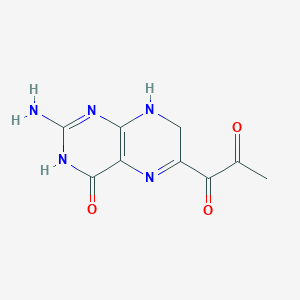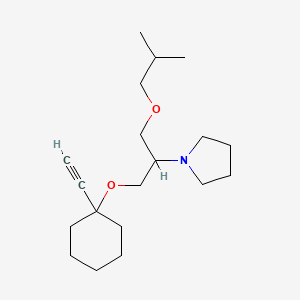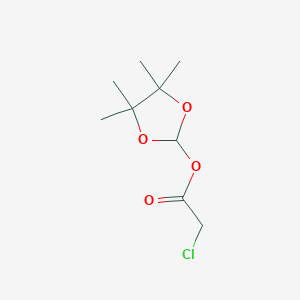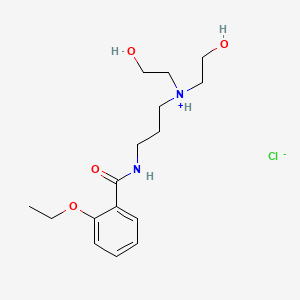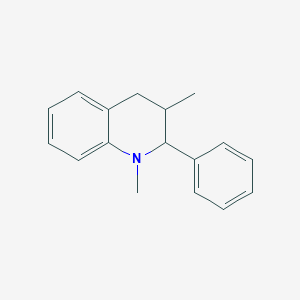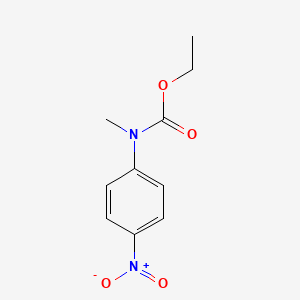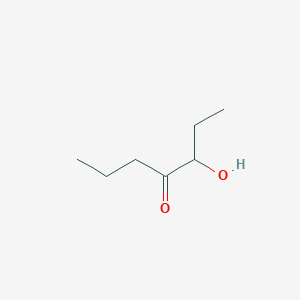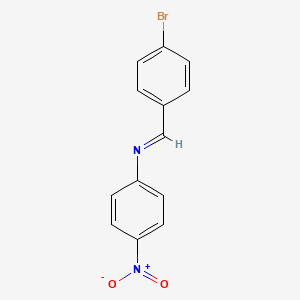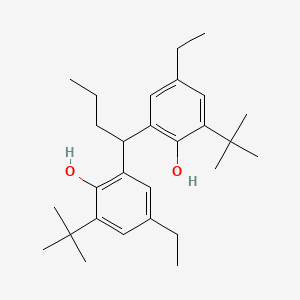
2,2'-(Butane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Butane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol) is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications to enhance the stability and longevity of products by preventing oxidation. This compound is characterized by its two phenolic groups connected by a butane bridge, with tert-butyl and ethyl substituents enhancing its stability and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Butane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol) typically involves the alkylation of phenolic compounds. One common method is the Friedel-Crafts alkylation, where phenol is reacted with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions usually include moderate temperatures and controlled environments to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation processes. The phenolic starting materials are subjected to alkylation reactions in reactors equipped with temperature and pressure control systems. The product is then purified through crystallization or distillation to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Butane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenolic compounds, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
2,2’-(Butane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of plastics and rubbers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant to enhance the stability of active ingredients.
Mécanisme D'action
The antioxidant properties of 2,2’-(Butane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol) are primarily due to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are stabilized by the phenolic groups, thus preventing chain reactions that lead to oxidation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another phenolic antioxidant with similar applications in preventing oxidation in polymers and fuels.
2,6-Di-tert-butyl-4-ethylphenol: Used as a UV stabilizer and antioxidant in various industrial applications.
2,6-Di-tert-butylphenol: Known for its use in preventing gumming in aviation fuels and as an antioxidant in plastics.
Uniqueness
2,2’-(Butane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol) is unique due to its specific structural configuration, which provides enhanced stability and reactivity compared to other phenolic antioxidants. The butane bridge and tert-butyl groups contribute to its effectiveness in various applications, making it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
77695-09-1 |
|---|---|
Formule moléculaire |
C28H42O2 |
Poids moléculaire |
410.6 g/mol |
Nom IUPAC |
2-tert-butyl-6-[1-(3-tert-butyl-5-ethyl-2-hydroxyphenyl)butyl]-4-ethylphenol |
InChI |
InChI=1S/C28H42O2/c1-10-13-20(21-14-18(11-2)16-23(25(21)29)27(4,5)6)22-15-19(12-3)17-24(26(22)30)28(7,8)9/h14-17,20,29-30H,10-13H2,1-9H3 |
Clé InChI |
VTDFJEYLSWSRPA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=C(C(=CC(=C1)CC)C(C)(C)C)O)C2=C(C(=CC(=C2)CC)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


